molecular formula C5H6N2O B2715411 4-Acetylpyrazole CAS No. 25016-16-4

4-Acetylpyrazole

Cat. No.: B2715411
CAS No.: 25016-16-4
M. Wt: 110.116
InChI Key: SSGVCJCDGSZFJI-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Chemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in chemical research, primarily due to its diverse applications in medicinal chemistry, agrochemicals, and materials science. znaturforsch.comnih.gov Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide range of biological targets. beilstein-journals.org

In medicinal chemistry, the pyrazole core is a constituent of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities. znaturforsch.commdpi.com These include anti-inflammatory, anticancer, analgesic, and antiviral properties. mdpi.comresearchgate.net The versatility of the pyrazole ring allows for the synthesis of a vast library of derivatives, making it a focal point in drug discovery and development. researchgate.net

Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, where they are utilized in the manufacturing of pesticides and herbicides due to their efficacy in controlling pests and weeds. beilstein-journals.org In materials science, these compounds are explored for the development of new materials, such as conductive polymers and materials with specific optical properties. researchgate.net

Overview of Acetylpyrazole Derivatives in Academic Literature

Within the broad family of pyrazole derivatives, acetylpyrazoles are a significant subclass that has been the subject of extensive academic research. A comprehensive review of the literature from 1990 to 2018 highlights the synthetic methods and reactions of 3-acetylpyrazoles, 4-acetylpyrazoles, and 3,4-diacetylpyrazoles. researchgate.netresearcher.liferesearcher.life These compounds are recognized as valuable synthons, or building blocks, for the construction of more complex heterocyclic systems. researchgate.net

The reactivity of the acetyl group, combined with the inherent properties of the pyrazole ring, makes these derivatives versatile intermediates. Academic studies frequently report their use in the synthesis of various fused and substituted heterocycles, such as pyrazolylpyridines, pyrazolopyrimidines, isoxazoles, and thiazoles. researchgate.netresearchgate.netrsc.org The interest in these derivatives is largely driven by the potential biological activities of the resulting compounds, which include enzyme inhibition, and anti-inflammatory and anticancer properties. researchgate.net 4-Acetylpyrazoles, in particular, are noted as valuable precursors for a large number of organic compounds and heterocycles. researchgate.net

Scope and Objectives of the Research Outline

This article focuses exclusively on the chemical compound 4-acetylpyrazole. The primary objective is to present a detailed and scientifically accurate overview of its chemical properties, synthesis, and applications in research, based on published academic literature. The scope is strictly limited to the chemical aspects of the compound, detailing its role as a synthetic intermediate and its structural characteristics. This review will systematically present research findings, supported by data, to provide an authoritative resource on this compound for a scientific audience.

Research Findings on this compound

This compound, also known by its systematic name 1-(1H-pyrazol-4-yl)ethanone, is a key intermediate in heterocyclic synthesis. znaturforsch.com Its utility stems from the presence of reactive sites: the acetyl group and the pyrazole ring itself, which allow for a variety of chemical transformations.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through various routes, often involving the cyclization of appropriate precursors. One documented method involves the reaction of 4-cyanopyrazoles with Grignard reagents, which affords 4-acetylpyrazoles in good yields. researchgate.net

The physicochemical properties of this compound have been characterized, and its crystal structure has been determined by single-crystal X-ray diffraction. At 173 K, it crystallizes in the monoclinic space group P2₁/n. znaturforsch.comresearchgate.net The molecules in the solid state are linked by strong intermolecular N-H···N hydrogen bonds between the pyrazole rings and a weak C-H···O=C hydrogen bond involving the carbonyl group, forming a wave-like ribbon structure. researchgate.net

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 25016-16-4 nih.gov
Molecular Formula C₅H₆N₂O nih.gov
Molecular Weight 110.11 g/mol nih.gov
Boiling Point 277.68 °C (est.) researcher.life
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net

Applications in Heterocyclic Synthesis

This compound is a versatile building block for synthesizing a variety of more complex heterocyclic compounds. Its acetyl group can undergo condensation reactions, while the pyrazole ring offers sites for further substitution or cyclization.

Synthesis of Isoxazoles and 1,3,4-Thiadiazoles: Research has shown that this compound can be used in multicomponent reactions to produce pyrazole-substituted isoxazoles and 1,3,4-thiadiazoles. For instance, a three-component reaction of this compound, dimethylformamide dimethylacetal, and hydroximoyl chlorides under microwave irradiation yields isoxazole (B147169) derivatives in good yields. researchgate.netrsc.org

Precursor for Fused Heterocycles: 4-Acetyl-5-methyl-1-phenyl-pyrazole has been utilized as a precursor for the synthesis of various fused heterocycles, including pyrazolo[1,5-a]pyrimidines. researchgate.net It is also a starting material for preparing novel thiazoles and pyrido[2,3-d] researchgate.netresearcher.lifeCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidines. researchgate.net The reactions often proceed through an initial thiosemicarbazone derivative of the acetylpyrazole. researchgate.net

Table 2: Spectroscopic Data for 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one phenylhydrazone (Ampp-Ph)
Spectroscopic DataValuesReference(s)
¹H NMR (DMSO-d₆, δ ppm) 10.8 (br, 1H, -NH), 8.8 (s, 1H, C=N-H), 8.4–7.2 (m, 8H, Ar-H), 2.30 (s, 3H, CH₃) mdpi.com
¹³C NMR (DMSO-d₆, δ ppm) 146.2 (C=O), 137.7 (C=N), 137.9–116.0 (Ar-C), 16.2 (pyraz. CH₃), 14.9 (acetyl CH₃) mdpi.com
IR (KBr, cm⁻¹) 3486 (N-H), 2913 (C-H), 1627 (C=N), 1501 (C=O) mdpi.com
APCI-MS (m/z) 397.12 [M+H]⁺ mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-pyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4(8)5-2-6-7-3-5/h2-3H,1H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGVCJCDGSZFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947878
Record name 1-(1H-Pyrazol-4-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25016-16-4
Record name 1-(1H-Pyrazol-4-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-Pyrazol-4-yl)-ethanone
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Synthesis Methodologies for 4 Acetylpyrazole and Its Derivatives

Classical Synthetic Approaches

Classical methods for pyrazole (B372694) ring formation remain fundamental in organic synthesis. These approaches typically involve the construction of the pyrazole core through the reaction of a binucleophile, such as hydrazine (B178648), with a 1,3-dielectrophilic species.

Cyclocondensation Reactions

Cyclocondensation reactions are the cornerstone of pyrazole synthesis, providing a direct and versatile route to the pyrazole ring system. These reactions involve the formation of the heterocyclic ring in a single step from acyclic precursors.

The reaction between 1,3-dicarbonyl compounds and hydrazine or its derivatives is one of the most established and widely used methods for the synthesis of pyrazoles. mdpi.comnih.gov This approach allows for the direct formation of the pyrazole ring with substituents determined by the structure of the starting materials.

A specific example leading to a 4-acetylpyrazole derivative involves the condensation of a substituted hydrazine with pentane-2,4-dione (a symmetrical 1,3-dicarbonyl compound). In a study, the condensation of ethyl-1-amino-6,7-difluorooxoquinolin-4-one-3-carboxylate with pentane-2,4-dione in refluxing acetic acid yielded 1-(2-acetyl-4,5-difluorophenyl)-3-methyl-4-acetylpyrazole. mdpi.com This reaction demonstrates the direct introduction of the acetyl group at the 4-position of the pyrazole ring.

Another relevant method involves the reaction of 1,2,4-triketone analogs, which can be considered specialized 1,3-dicarbonyl compounds, with hydrazines. For instance, the regiospecific condensation of a triketone with methylhydrazine can afford 5-acetylpyrazole-3-carboxylates, highlighting the versatility of this general approach. mdpi.com

Table 1: Synthesis of this compound Derivatives from 1,3-Dicarbonyl Compounds
1,3-Dicarbonyl CompoundHydrazine DerivativeProductReaction ConditionsReference
Pentane-2,4-dioneEthyl-1-amino-6,7-difluorooxoquinolin-4-one-3-carboxylate1-(2-acetyl-4,5-difluorophenyl)-3-methyl-4-acetylpyrazoleAcetic acid, reflux mdpi.com
1,2,4-Triketone analogMethylhydrazine5-Acetylpyrazole-3-carboxylateNot specified mdpi.com

The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine hydrate (B1144303) is a well-established route for the synthesis of pyrazolines, which are 4,5-dihydropyrazoles. nih.govdergipark.org.tr These pyrazolines can subsequently be oxidized to the corresponding aromatic pyrazoles. However, when this reaction is carried out in the presence of an acetylating agent like acetic acid or acetic anhydride (B1165640), it typically leads to the formation of N-acetyl pyrazoline derivatives rather than C4-acetylated pyrazoles. lew.roaphrc.org

For example, the reaction of various chalcones with hydrazine hydrate in the presence of acetic acid has been shown to produce 1-acetyl pyrazole derivatives. aphrc.org Similarly, a solvent-free cyclization-acetylation of chalcones with hydrazine hydrate and acetic anhydride also yields N-acetyl pyrazoles. lew.ro This indicates that the acetyl group is preferentially introduced at the nitrogen atom of the pyrazoline ring under these conditions.

Table 2: Synthesis of N-Acetyl Pyrazoline Derivatives from Chalcones
Chalcone (B49325) DerivativeReagentsProduct TypeReaction ConditionsReference
Substituted ChalconesHydrazine hydrate, Acetic acidN-Acetyl pyrazole derivativesAlcohol, reflux aphrc.org
Substituted ChalconesHydrazine hydrate, Acetic anhydride, p-Toluenesulfonic acidN-Acetyl pyrazoline derivativesEthanol (B145695), reflux lew.ro

A multi-step but highly versatile approach to 4-acetylpyrazoles involves the initial synthesis of a 4-formylpyrazole intermediate, followed by reaction with a Grignard reagent and subsequent oxidation. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of activated aromatic and heterocyclic rings, including the synthesis of 4-formylpyrazoles from hydrazones. chemmethod.comthieme-connect.comresearchgate.net This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). chemmethod.comresearchgate.net

Once the 4-formylpyrazole is obtained, it can be treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The Grignard reagent adds to the carbonyl group of the formyl substituent to produce a secondary alcohol, 4-(1-hydroxyethyl)pyrazole, after acidic workup. masterorganicchemistry.comcitycollegekolkata.org The final step is the oxidation of this secondary alcohol to the corresponding ketone, this compound. Standard oxidizing agents can be employed for this transformation. This two-step conversion of the formyl group to an acetyl group provides a reliable pathway to the target molecule.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool in modern organic synthesis. rsc.orgekb.eg They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.

This compound itself can serve as a key building block in three-component reactions to generate more complex heterocyclic systems. These reactions leverage the reactivity of the acetyl group and the pyrazole ring.

For instance, a one-pot, three-component reaction of this compound, dimethylformamide dimethylacetal (DMF-DMA), and hydroximoyl chlorides under microwave irradiation has been reported to produce substituted isoxazoles in good yields. rsc.orgresearchgate.netnih.gov In a similar fashion, reacting this compound with thiosemicarbazide (B42300) and arylcarbohydrazonoyl chlorides, again under microwave conditions, leads to the formation of 1,3,4-thiadiazole (B1197879) derivatives. rsc.orgnih.govresearchgate.net These examples showcase the utility of this compound as a versatile precursor in MCRs for the construction of diverse scaffolds.

Table 3: Three-Component Reactions Starting from this compound
Component 1Component 2Component 3Product TypeReaction ConditionsReference
This compoundDimethylformamide dimethylacetalHydroximoyl chloridesIsoxazolesToluene (B28343), Triethylamine (B128534), Microwave (150°C) rsc.orgresearchgate.netnih.gov
This compoundThiosemicarbazideArylcarbohydrazonoyl chlorides1,3,4-ThiadiazolesDioxane, Triethylamine, Microwave rsc.orgnih.govresearchgate.net

Reactions with Functionalized Carbonyl Compounds

The reaction of α-acylenaminoketones with hydrazine derivatives provides a viable route to substituted pyrazoles, including those with a 4-acetyl group. rsc.orgijpsjournal.com These reactions involve the nucleophilic attack of the hydrazine on the carbonyl groups of the α-acylenaminoketone, followed by cyclization and dehydration to form the pyrazole ring. The regioselectivity of the reaction, which determines the final substitution pattern of the pyrazole, is a critical aspect and can be influenced by the reaction conditions and the nature of the substituents on both the α-acylenaminoketone and the hydrazine. ejpmr.comugm.ac.id

The formation of different pyrazole isomers, such as 4-acetylpyrazoles, deacetylated pyrazoles, and other regioisomers, can be controlled by the choice of solvent and the nucleophilicity of the hydrazine reagent. researchgate.netrsc.orggrowingscience.com For example, the reaction of 3-acetyl-4-(methylamino)pent-3-en-2-one derivatives with hydrazines can lead to the formation of 4-acetylpyrazoles through nucleophilic attack on the appropriate carbonyl group. ugm.ac.idgrowingscience.com The study of these reactions often involves computational analysis to predict the preferred site of nucleophilic attack. ejpmr.com

A general representation of the products formed from the reaction of α-acylenaminoketones with hydrazines is shown in the table below.

PrecursorReagentMajor Product(s)Reference(s)
α-AcylenaminoketoneHydrazine hydrateThis compound, Deacetylated pyrazole ugm.ac.idgrowingscience.com
4-(Methylamino)-3-penten-2-oneDiazoketonesα-Acylenaminoketones ejpmr.comrsc.org
α-AcylenaminoketonePhenylhydrazine (B124118)N-Phenyl-4-acetylpyrazole ejpmr.com

4-Acetyl-5-methyl-1-phenyl-pyrazole is a versatile precursor for the synthesis of a variety of fused heterocyclic systems. eresearchco.commedicaljournalshouse.com Its acetyl group provides a reactive handle for further chemical transformations, enabling the construction of new rings onto the pyrazole core.

One common strategy involves the reaction of 4-acetyl-5-methyl-1-phenyl-pyrazole with dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminone intermediate. unpad.ac.id This intermediate is highly reactive and can undergo cycloaddition reactions with various reagents to yield fused systems. For example, reaction with nitrilimines leads to the formation of pyrazolo[3,4-d]pyridazines. unpad.ac.id

Another approach involves the condensation of 4-acetyl-5-methyl-1-phenyl-pyrazole with other molecules to build fused rings. For instance, its reaction with 4-chlorobenzaldehyde (B46862) yields a chalcone derivative, which can then be reacted with various binucleophiles to produce fused heterocycles like thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines. medicaljournalshouse.com A solvent-free procedure has also been developed for the synthesis of various fused systems, including azolopyridazines and azolotriazines, from this precursor. eresearchco.com

The following table summarizes some of the fused heterocyclic systems synthesized from 4-acetyl-5-methyl-1-phenyl-pyrazole.

Reagent(s)Fused HeterocycleReference(s)
DMF-DMA, NitriliminesPyrazolo[3,4-d]pyridazine unpad.ac.id
DMF-DMA, Nitrile oxidesIsoxazolo[3,4-d]pyridazine unpad.ac.id
1H-Benzimidazole-2-acetonitrilePyrido[1,2-a]benzimidazole unpad.ac.id
2-AminobenzimidazolePyrimido[1,2-a]benzimidazole unpad.ac.id
3-Amino-1,2,4-triazoleTriazolo[4,3-a]pyrimidine unpad.ac.id
Ethyl formate, Sodium methoxide, Hydrazonoyl halidesPyrazolo[3,4-d]pyridazine medicaljournalshouse.com
4-Chlorobenzaldehyde, 2-CyanoacetamideThieno[2,3-b]pyridine medicaljournalshouse.com

Protection of Secondary Amine in Pyrazole Nucleus

The pyrazole ring contains a secondary amine (NH) group that can interfere with certain reactions. Therefore, its protection is often a necessary step in the multi-step synthesis of complex pyrazole derivatives. The di-tert-butyl dicarbonate (B1257347) (Boc) group is a commonly used protecting group for the pyrazole nitrogen. rsc.orgd-nb.info

Several methods have been developed for the N-Boc protection of pyrazoles. One green chemistry approach utilizes polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent and N,N-diisopropylethylamine (DIPEA) and 4-dimethylamino pyridine (B92270) (DMAP) as catalysts. rsc.orgd-nb.info This method provides good to excellent yields of the N-Boc protected pyrazole with minimal side products. d-nb.info Conventional methods for Boc protection at room temperature in the presence of DMAP and DIPEA are also effective. d-nb.info The selective removal of the Boc group can be achieved under mild basic conditions, for example, using sodium borohydride (B1222165) in ethanol. nih.gov

The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group to protect the pyrazole nitrogen has also been reported. This protecting group can be transposed from one nitrogen to the other, which allows for sequential arylation at different positions of the pyrazole ring.

The table below outlines some of the methods used for the protection of the secondary amine in the pyrazole nucleus.

Protecting GroupReagents/CatalystsKey FeaturesReference(s)
BocDi-tert-butyl dicarbonate, PEG-400, DIPEA, DMAPGreen approach, good yield rsc.orgd-nb.info
BocDi-tert-butyl dicarbonate, DMAP, DIPEAConventional method, fast reaction d-nb.info
SEMSEM-ClAllows for regioselective functionalization

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being incorporated into the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and often, milder reaction conditions. d-nb.info This technique has been successfully applied to the synthesis of various pyrazole derivatives.

Microwave irradiation can be used to accelerate the synthesis of pyrazoles from chalcones and hydrazine derivatives. ugm.ac.id For example, the synthesis of 1-acetyl-4,5-dihydro-5-aryl-3-(thiophen-2-yl)pyrazoles has been achieved using microwave irradiation in a greener and more efficient manner compared to conventional heating. ejpmr.com

Furthermore, microwave energy has been employed in multicomponent reactions to synthesize complex pyrazole-based scaffolds. nih.govrsc.org A three-component reaction of this compound, dimethylformamide dimethylacetal, and hydroximoyl chlorides under microwave irradiation for a few minutes resulted in the formation of isoxazoles in good yields. rsc.org Similarly, a multicomponent reaction involving this compound, thiosemicarbazide, and arylcarbohydrazonoyl chlorides under microwave conditions afforded 1,3,4-thiadiazoles. rsc.org

The following table provides examples of microwave-assisted synthesis of pyrazole derivatives.

Starting Material(s)ProductReaction Time (Microwave)Yield (Microwave)Reference(s)
Chalcones, Hydrazine hydrate1-Acetyl-4,5-dihydro-5-aryl-3-(thiophen-2-yl)pyrazolesNot specifiedGood ejpmr.com
This compound, DMF-DMA, Hydroximoyl chloridesIsoxazoles6 minGood rsc.org
This compound, Thiosemicarbazide, Arylcarbohydrazonoyl chlorides1,3,4-ThiadiazolesNot specifiedGood rsc.org
Quinolin-2(1H)-one-based α,β-unsaturated ketones, ArylhydrazinesQuinolin-2(1H)-one-based pyrazole derivatives7-10 min68-86% rsc.org
Carbohydrazide derivatives, 2,4-Pentanedione1-Aroyl-3,5-dimethyl-1H-pyrazoles3-5 min82-98% rsc.org

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a significant tool in organic synthesis, offering an alternative to conventional heating and microwave irradiation. rsc.orgresearchgate.netresearchgate.net This technique is particularly valuable for processes that benefit from milder reaction conditions. rsc.orgresearchgate.netresearchgate.net The application of ultrasound can accelerate reaction rates, improve yields, and lead to cleaner reaction profiles, aligning with the principles of green chemistry. nih.govmdpi.com

Key advantages of ultrasound-assisted synthesis include:

Shorter Reaction Times: Ultrasonic cavitation provides the energy for chemical transformations, often leading to a dramatic reduction in the time required for reaction completion compared to traditional methods. nih.gov

Excellent Yields: The enhanced reaction rates and efficiency frequently result in higher product yields. nih.gov

Milder Conditions: It allows reactions to proceed at lower temperatures, which is beneficial for thermally sensitive substrates and for reducing energy consumption.

Environmental Benefits: The method is considered an environmentally friendly protocol due to its efficiency and reduced energy requirements. nih.gov

For instance, the synthesis of novel 2-amino-3-cyanopyridine (B104079) derivatives incorporating a pyrazole nucleus was successfully achieved via a one-pot, four-component cyclocondensation reaction under ultrasonic irradiation. nih.gov Similarly, various 1,2,4-triazole (B32235) derivatives have been synthesized efficiently in high yields (75–89%) using ultrasound, which significantly accelerated the reaction compared to conventional heating. mdpi.com The synthesis of tetrazole-based pyrazolines has also been effectively carried out using ultrasound-assisted methods. nih.gov

Mechanochemical Synthesis

Mechanochemistry represents a sustainable and powerful approach to chemical synthesis, utilizing mechanical energy from processes like grinding, shearing, or friction to induce chemical reactions, often in the absence of a solvent. researchgate.netcnr.it This solid-state reaction method is activated by the transfer of mechanical and thermal energy upon impact from grinding media. cnr.it Though less common than microwave or ultrasound techniques for pyrazole synthesis, mechanochemical activation offers distinct advantages in sustainability. rsc.orgresearchgate.netresearchgate.net

The core principles and benefits of this method include:

Solvent-Free Conditions: Reactions are typically performed on solid reactants, eliminating the need for potentially toxic solvents and simplifying product work-up. cnr.it

High Efficiency: The close contact and high energy transfer between particles enhance diffusion and chemical reactivity, leading to high reaction yields, often exceeding 90-95%. cnr.itnih.gov

Ambient Conditions: The process generally operates at room temperature and pressure, reducing energy costs. cnr.it

Access to Metastable Phases: The non-equilibrium thermodynamics involved can facilitate the formation of unique or metastable chemical structures. cnr.it

Mechanochemical synthesis is based on the principle of reducing particle size while inducing structural defects and breaking chemical bonds through mechanical force, creating a new, highly reactive state in the material. nih.gov This technique has been successfully used to synthesize various materials, including metal nanoparticles, and is considered an emerging method for preparing porous materials. nih.gov

Solvent-Free and Catalytic Methods

Polyethylene glycol-400 (PEG-400) has gained prominence as a green, recyclable, and effective reaction medium in organic synthesis. japsonline.comresearchgate.netresearchgate.netchemmethod.com Its low toxicity, biodegradability, and ability to be recovered and reused make it an environmentally benign alternative to conventional volatile organic solvents. japsonline.comresearchgate.net

Several studies have demonstrated the utility of PEG-400 in the synthesis of pyrazole derivatives. In one notable example, PEG-400 was used as the solvent for the N-Boc protection of a secondary amine in a substituted pyrazole, achieving a 95% yield at room temperature. japsonline.com A key advantage of this protocol was the simple recovery of the PEG-400 from the aqueous layer after product extraction, allowing it to be reused without any loss of activity. japsonline.com The synthesis of various fluoro-substituted pyrazoline derivatives from corresponding pyrazole chalcones has also been successfully conducted in PEG-400, resulting in good to excellent yields. researchgate.net Furthermore, new (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives have been synthesized using PEG-400 as a greener reaction solvent at 60 °C, affording yields between 75-88%. chemmethod.com

Comparison of Methods for N-Boc Protection of Substituted Pyrazole japsonline.comresearchgate.net
MethodSolvent/ConditionsTimeYield
Conventional Method APEG-400, (Boc)₂O, Room Temp.2.5 hours95%
Conventional Method BDichloromethane, (Boc)₂O, DIPEA, DMAP, Room Temp.4 hours98%
Conventional Method CAcetonitrile, (Boc)₂O, NaHCO₃, H₂O, Room Temp.-Failed
Conventional Method D(Boc)₂O, Dioxane, NaOH, H₂O, Room Temp.-Failed
Conventional Method E(Boc)₂O, THF, NaHCO₃, H₂O, Room Temp.-Failed

Heterogeneous catalysts are advantageous in synthesis because they can be easily separated from the reaction mixture and often reused, making processes more economical and environmentally friendly. Bleaching earth, a type of montmorillonite (B579905) clay, serves as an effective heterogeneous catalyst after acid activation. acgpubs.orgvulcascot.co.at The activation process increases the material's surface area and creates numerous acid sites, giving it the properties of a solid mineral acid. vulcascot.co.at

Bleaching earth clay (with a basic pH of 12.5) has been reported as a novel, efficient, and reusable catalyst for the Knoevenagel condensation reaction used to synthesize 7-hydroxy 4-styryl coumarin (B35378) derivatives. acgpubs.org The reaction was performed in PEG-400 as a green solvent, demonstrating a synergistic green chemistry approach. acgpubs.org This methodology highlights the potential for bleaching earth clay as a catalyst in other condensation reactions relevant to the synthesis of heterocyclic compounds like pyrazoles, offering benefits of operational simplicity and environmental compatibility. acgpubs.org

p-Toluenesulfonic acid (p-TsOH) is a strong, non-toxic, and inexpensive organic acid that is easy to handle and stable. preprints.org It has gained considerable attention as an efficient and environmentally benign catalyst for a wide range of organic transformations, often replacing harsher mineral acids. lew.roniscpr.res.in

In the context of pyrazole chemistry, p-TsOH has been effectively used as a catalyst for the synthesis of N-acetylated pyrazoline derivatives. lew.ro The reaction involves the treatment of chalcones with hydrazine hydrate in the presence of a catalytic amount of p-TsOH in ethanol. lew.ro This protocol is noted for its simple work-up procedure, time efficiency, and the ability to produce good to high yields of the desired products. lew.ro The use of p-TsOH makes the process convenient and cost-effective, presenting a valuable alternative to other synthetic methods that may require more demanding conditions or expensive reagents. lew.roniscpr.res.in

Regioselective Synthesis Strategies

Regioselectivity is a critical challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds and substituted hydrazines. The reaction can potentially yield two different regioisomers, and controlling the outcome is essential for accessing the desired product.

Research has shown that the choice of solvent plays a crucial role in directing the regioselectivity of the condensation reaction between 1,3-diketones and arylhydrazines. mdpi.comorganic-chemistry.org While traditional methods often employ protic solvents like ethanol, which can lead to mixtures of isomers, the use of aprotic dipolar solvents has been found to afford significantly higher regioselectivity. mdpi.comorganic-chemistry.org

A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved by conducting the condensation at room temperature in N,N-dimethylacetamide (DMAc). organic-chemistry.org This method provides the desired pyrazole isomers in good yields (59-98%) and with high selectivity. organic-chemistry.org Other aprotic solvents with strong dipole moments, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), also significantly improve regioselectivity. organic-chemistry.org The structure of the major isomer is typically confirmed through advanced NMR techniques like NOE experiments. organic-chemistry.org The control of regiochemistry can also be influenced by reaction temperature and the presence of acid catalysts, which can switch the preferential site of nucleophilic attack. mdpi.com

Effect of Solvent on Regioselectivity in Pyrazole Synthesis organic-chemistry.org
SolventTemperatureTime (h)Yield (%)Isomer Ratio (Major:Minor)
EtOHReflux168188:12
AcOHReflux28291:9
DMF22 °C1696>98:2
NMP22 °C1698>98:2
DMAc22 °C1698>98:2

Reactivity and Reaction Mechanisms of 4 Acetylpyrazole

Electrophilic Substitution Reactions at Position 4 of the Pyrazole (B372694) Ring

The pyrazole ring, being an aromatic heterocycle, is susceptible to electrophilic substitution. The position of this attack is highly influenced by the electron distribution within the ring. The two nitrogen atoms in the pyrazole ring are electronegative and tend to decrease the electron density at the adjacent carbons (C3 and C5). researchgate.netrsc.orgnih.gov Consequently, the C4 position becomes the most electron-rich and is, therefore, the preferred site for electrophilic attack. researchgate.netrsc.orgnih.govpharmajournal.netquora.com This is a general characteristic of pyrazoles, where reactions like halogenation, nitration, and sulfonation typically occur at the C4 position. pharmajournal.netglobalresearchonline.net

The mechanism for electrophilic aromatic substitution generally proceeds in two steps. libretexts.orgnumberanalytics.comic.ac.uk First, the electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.comic.ac.ukbyjus.com This initial step is typically the slow, rate-determining step of the reaction. ic.ac.uk In the second, faster step, a proton is removed from the carbon atom that was attacked, restoring the aromaticity of the ring. libretexts.orgic.ac.uk

However, the presence of an acetyl group at the C4 position of 4-acetylpyrazole significantly alters this reactivity. The acetyl group is an electron-withdrawing group, which deactivates the pyrazole ring towards further electrophilic substitution at that position. While the C4 position is inherently electron-rich in an unsubstituted pyrazole, the acetyl group's presence diminishes this reactivity.

Nucleophilic Attack at Positions 3 and 5 of the Pyrazole Ring

In contrast to electrophilic substitution, nucleophilic attacks on the pyrazole ring are directed towards the electron-deficient positions, which are C3 and C5. researchgate.netrsc.orgnih.gov The presence of the two nitrogen atoms withdraws electron density from these positions, making them susceptible to attack by nucleophiles. researchgate.netrsc.org This reactivity is enhanced by the presence of strong electron-withdrawing groups on the pyrazole ring. pharmajournal.net

Derivatization through Functional Group Transformations

The acetyl group of this compound provides a versatile handle for a variety of functional group transformations, allowing for the synthesis of a wide range of derivatives.

Esterification Reactions

The carboxylic acid derivatives of pyrazoles, which can be formed from the oxidation of the acetyl group, readily undergo esterification. smolecule.comsmolecule.comevitachem.com This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. smolecule.comvulcanchem.com Alternatively, esterification can be achieved under mild, nonacidic conditions using reagents like 4-dialkylaminopyridines as nucleophilic catalysts. orgsyn.org The synthesis of esters can be a crucial step in modifying the compound's properties, such as lipophilicity, for various applications.

ReactantReagent/ConditionsProductReference
Pyrazole-4-carboxylic acidAlcohol, Acid catalystPyrazole-4-carboxylate ester smolecule.comvulcanchem.com
Pyrazole-4-carboxylic acidAlcohol, 4-DialkylaminopyridinePyrazole-4-carboxylate ester orgsyn.org

Decarboxylation Reactions

Pyrazole-4-carboxylic acids can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide, to yield the corresponding pyrazole. This reaction can be carried out under thermal conditions, often at elevated temperatures. smolecule.com For instance, heating at 120–150°C can lead to the loss of CO₂. The reaction can also be facilitated by acidic or basic conditions. googleapis.com Acidic decarboxylation is often performed in water at temperatures ranging from 50 to 220°C, while basic decarboxylation can be achieved at temperatures between 40 and 150°C using bases like potassium carbonate. googleapis.com However, the yields of such reactions can sometimes be low. googleapis.com

Starting MaterialConditionsProductReference
5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidCopper powder in quinoline (B57606)5-Methyl-1-phenyl-3-trifluoromethyl pyrazole googleapis.com
5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidHeating neat at melting point5-Amino-1-phenyl-3-(trifluoromethyl) pyrazole googleapis.com
3,5-bis(haloalkyl)-pyrazole-4-carboxylic acidAcidic (in water, 50-220°C) or Basic (40-150°C)3,5-bis(haloalkyl)-pyrazole googleapis.com

Nucleophilic Substitution Reactions on Nitrogen Atoms

The nitrogen atoms of the pyrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization. smolecule.com The N-H proton of the pyrazole ring is acidic and can be removed by a base, making the nitrogen atom nucleophilic. pharmajournal.net This allows for reactions like alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. pharmajournal.netglobalresearchonline.net For example, treatment with methyl iodide can lead to N-alkylation. vulcanchem.com

Cyclization Reactions to Form Fused Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The acetyl group, often in conjunction with another functional group on the pyrazole ring, can participate in cyclization reactions to form bicyclic structures.

One important class of fused heterocycles synthesized from this compound derivatives are pyrazolo[3,4-d]pyridazines . These are typically formed by the reaction of a this compound derivative with hydrazine (B178648). acs.orgnih.govresearchgate.net The reaction involves the condensation of hydrazine with the acetyl group and another suitable functional group on the pyrazole ring to form the pyridazine (B1198779) ring. For example, 4-acetyl-5-methyl-1-phenyl-1H-pyrazole can react with hydrazine to yield a pyrazolo[3,4-d]pyridazine. researchgate.net

Another significant class of fused systems are pyrazolo[1,5-a]pyrimidines . These are commonly synthesized by the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds like acetylacetone (B45752) or β-ketoesters. beilstein-journals.orgbeilstein-journals.orgsemanticscholar.org The reaction mechanism involves the formation of an enamine intermediate followed by cyclization. beilstein-journals.org While this compound itself is not the direct precursor, its derivatives containing an amino group at the 5-position and a modifiable group at the 4-position can be utilized in these synthetic strategies.

ReactantsProductReference
4-Acetyl-5-methyl-1-phenyl-1H-pyrazole, HydrazinePyrazolo[3,4-d]pyridazine derivative researchgate.net
4-Acetyl pyrazole derivative, HydrazinePyrazolo[3,4-d]pyridazine-7-one scaffold acs.orgnih.gov
5-Aminopyrazole derivative, Acetylacetone or β-ketoesterPyrazolo[1,5-a]pyrimidine derivative beilstein-journals.orgbeilstein-journals.orgsemanticscholar.org
Formation of Pyrazolylpyridines

The synthesis of pyrazolylpyridines from this compound derivatives often proceeds through a multi-component reaction. For instance, the reaction of ethyl 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate with an appropriate aldehyde and either malononitrile (B47326) or ethyl acetoacetate (B1235776) in the presence of excess ammonium (B1175870) acetate (B1210297) under reflux in acetic acid yields tetra-substituted pyridine (B92270) derivatives. mdpi.comresearchgate.net

The proposed mechanism involves an initial condensation of the acetyl group of the pyrazole with the aldehyde to form a chalcone (B49325) intermediate. This chalcone then reacts with ammonium acetate to form an imino derivative. A subsequent Michael addition of the active methylene (B1212753) compound (malononitrile or ethyl acetoacetate) to the chalcone affords a non-isolable tetrahydropyridine (B1245486) intermediate. This intermediate then undergoes auto-oxidation and tautomerization to yield the final pyrazolylpyridine product. mdpi.com

Table 1: Synthesis of Pyrazolylpyridine Derivatives

Reactants Product Conditions
Ethyl 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate, Aldehyde, Malononitrile, Ammonium Acetate Ethyl 2-amino-6-(ethyl 4-carboxylate-1,5-diphenyl-1H-pyrazol-3-yl)-4-arylpyridine-3-carbonitrile Acetic acid, reflux
Synthesis of Thiazoles and Thiadiazoles

This compound is a versatile precursor for the synthesis of thiazole (B1198619) and 1,3,4-thiadiazole (B1197879) derivatives, often through multi-component reactions facilitated by conventional heating or microwave irradiation. researchgate.netnih.govd-nb.info

One common route to thiazoles involves the initial reaction of this compound with thiosemicarbazide (B42300) to form a thiosemicarbazone derivative. researchgate.netclockss.org This intermediate can then be cyclized with α-haloketones, such as ω-bromoacetophenone derivatives, in refluxing ethanol (B145695) to afford the corresponding thiazole derivatives. researchgate.netclockss.org This reaction follows the Hantzsch thiazole synthesis pathway. clockss.org

The synthesis of 1,3,4-thiadiazoles can be achieved by reacting this compound with thiosemicarbazide and an appropriate hydrazonoyl chloride in the presence of a base like triethylamine (B128534). nih.govd-nb.info The reaction is believed to proceed via S-alkylation of the thiosemicarbazone intermediate by the hydrazonoyl chloride, followed by intramolecular cyclization. d-nb.info Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to good yields in shorter reaction times. nih.govrsc.org

Another approach involves reacting this compound with methyl hydrazinecarbodithioate to form a hydrazinecarbodithioate derivative. Subsequent reaction with hydrazonoyl halides in the presence of triethylamine yields the 1,3,4-thiadiazole derivatives. arkat-usa.org

Table 2: Synthesis of Thiazole and Thiadiazole Derivatives from this compound

Starting Materials Reagents Product
This compound 1. Thiosemicarbazide2. ω-Bromoacetophenone derivatives 2-(2-Arylidenehydrazinyl)-4-(pyrazol-4-yl)thiazole
This compound 1. Thiosemicarbazide2. Hydrazonoyl chlorides3. Triethylamine 1,3,4-Thiadiazole derivatives
Formation of Pyrrolo[3,4-c]pyrazoles

The synthesis of pyrrolo[3,4-c]pyrazole derivatives can be achieved from this compound precursors. One method involves the use of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N'-phenylacetohydrazonoyl bromide, which is derived from a this compound. This precursor is utilized in the synthesis of various heterocyclic systems, including pyrrolo[3,4-c]pyrazoles. researchgate.net

A specific example involves the dehydration and cyclization of 2-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4-(2-phenylhydrazono)methyl-2,4-dihydro-3H-pyrazol-3-ones using phosphorus oxychloride (POCl3) to yield 3-(3-phenyl-4,6-disubstituted-1,6-dihydropyrazolo[3,4-c]pyrazole-1-carbonyl)-2H-chromen-2-ones. researchgate.net

Synthesis of Pyrazolylpyrimidines and Pyrazolo[3,4-d]pyrimidines

This compound derivatives are valuable starting materials for the synthesis of pyrazolylpyrimidines and the fused pyrazolo[3,4-d]pyrimidine system.

Pyrazolo[3,4-d]pyrimidines can be synthesized from this compound by reaction with hydrazine to form a pyrazolo[3,4-d]pyridazine-7-one scaffold in high yield. acs.org Another route involves the cyclocondensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid to produce a pyrazolo[3,4-d]pyrimidin-4-ol, which can be further functionalized. mdpi.com

The synthesis of pyrazolylpyrimidines can be accomplished through various cyclization strategies. For instance, 4-hydrazinopyridopyrazolopyrimidine can be reacted with aromatic aldehydes and ketones to furnish condensation products. researchgate.net

Generation of Pyrazoline Derivatives

This compound can be a starting point for the synthesis of pyrazoline derivatives. One method involves the reaction of 4-acetyl-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one with an appropriate aldehyde to form a chalcone-like intermediate, specifically a 3-methyl-1-(p-tolyl)-4-(3-arylacryloyl)-1H-pyrazol-5(4H)-one. researchgate.net The subsequent reaction of this intermediate with phenylhydrazine (B124118) in refluxing pyridine leads to the formation of 4,5-dihydro-1H,1'H-3,4'-bis-pyrazol-5'-ol derivatives, which are pyrazoline structures. researchgate.net

Another general approach to pyrazolines involves the condensation of chalcones with hydrazine hydrate (B1144303). mdpi.comnih.gov While not directly starting from this compound, the chalcones used can be conceptually derived from the condensation of an acetophenone (B1666503) with an aldehyde, a reaction analogous to the first step in the formation of the bis-pyrazoles mentioned above.

Formation of Isoxazoles

The synthesis of isoxazoles from this compound can be achieved through a three-component reaction. researchgate.net This reaction involves this compound, dimethylformamide dimethylacetal (DMF-DMA), and a hydroximoyl chloride in the presence of triethylamine. researchgate.netresearchgate.net The reaction is often carried out in toluene (B28343) under microwave irradiation. researchgate.netresearchgate.net The mechanism likely involves the initial formation of an enaminone from the reaction of this compound with DMF-DMA. This enaminone then undergoes a 1,3-dipolar cycloaddition with a nitrile oxide, generated in situ from the hydroximoyl chloride and triethylamine, to form the isoxazole (B147169) ring. researchgate.net

Table 3: Synthesis of Isoxazole Derivatives

Reactants Product Conditions

Structure-Reactivity Relationships in Acetylpyrazoles

The reactivity of acetylpyrazoles is significantly influenced by their molecular structure. The position of the acetyl group and the nature of other substituents on the pyrazole ring dictate the course and outcome of chemical reactions.

In pyrazole systems, electrophilic substitution reactions predominantly occur at the C4 position. rsc.org Conversely, the acetyl group at C4 in this compound acts as an electron-withdrawing group, which can influence the reactivity of the pyrazole ring itself. The acetyl group's carbonyl carbon is electrophilic and serves as a primary site for nucleophilic attack, initiating many of the condensation reactions discussed previously.

The presence of other functional groups on the pyrazole ring can modulate the reactivity of the acetyl group. For example, in ethyl 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate, the electronic effects of the ester and phenyl groups will influence the electrophilicity of the acetyl carbonyl. mdpi.com

Systematic variation of the molecular structure of reactants and subsequent analysis of reactivity and selectivity can provide deeper insights into the mechanisms governing these reactions. numberanalytics.com For instance, the choice of different aldehydes in the formation of pyrazolylpyridines directly impacts the substituent at the 4-position of the resulting pyridine ring, demonstrating a clear structure-activity relationship. mdpi.com Similarly, the use of different hydrazonoyl chlorides in the synthesis of thiadiazoles allows for the introduction of diverse substituents onto the final heterocyclic product. nih.govarkat-usa.org These systematic studies are crucial for understanding and predicting the outcomes of reactions involving acetylpyrazoles.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-Acetylpyrazole is expected to show three distinct signals corresponding to the different types of protons in the molecule: the pyrazole (B372694) ring protons, the acetyl methyl protons, and the N-H proton of the pyrazole ring.

The two protons on the pyrazole ring (at positions 3 and 5) are in different chemical environments and are expected to appear as singlets, due to the absence of adjacent protons for coupling. The electron-withdrawing effect of the acetyl group at position 4 would influence their chemical shifts. The protons of the acetyl methyl group (-COCH₃) would appear as a sharp singlet, typically in the upfield region of the spectrum. The N-H proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 (pyrazole ring) ~7.5 - 8.0 Singlet
H-5 (pyrazole ring) ~7.5 - 8.0 Singlet
-COCH₃ (acetyl group) ~2.4 Singlet
N-H (pyrazole ring) Variable (broad) Singlet

The ¹³C NMR spectrum of this compound will provide information about the carbon framework of the molecule. It is expected to show four distinct signals: two for the pyrazole ring carbons, one for the acetyl methyl carbon, and one for the carbonyl carbon of the acetyl group.

The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the acetyl substituent. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom. The methyl carbon of the acetyl group will appear at the most upfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (pyrazole ring) ~135 - 140
C-4 (pyrazole ring) ~115 - 120
C-5 (pyrazole ring) ~135 - 140
-C OCH₃ (carbonyl carbon) >190
-COC H₃ (methyl carbon) ~25 - 30

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, C=C, and C=N functional groups.

The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) stretching vibration of the acetyl group, typically appearing in the range of 1670-1690 cm⁻¹. The N-H stretching vibration of the pyrazole ring will likely appear as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic acetyl group are expected in the 2900-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyrazole ring will give rise to absorptions in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3100 - 3300 Medium, Broad
C-H (aromatic) Stretch 3000 - 3100 Medium
C-H (aliphatic) Stretch 2900 - 3000 Weak
C=O (carbonyl) Stretch 1670 - 1690 Strong, Sharp
C=N (ring) Stretch 1500 - 1600 Medium
C=C (ring) Stretch 1400 - 1500 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₅H₆N₂O), the molecular weight is 110.11 g/mol . researchgate.net The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 110.

The fragmentation pattern of this compound is characterized by the initial loss of a methyl radical (•CH₃) from the acetyl group, leading to the formation of a pyrazoloyl cation. This fragment, [M-CH₃]⁺, at m/z 95, is often observed as the base peak in the spectrum, indicating its high stability. Further fragmentation of the pyrazole ring can also occur.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Ion Relative Intensity
110 [C₅H₆N₂O]⁺ (Molecular Ion) Moderate
95 [C₄H₃N₂O]⁺ ([M-CH₃]⁺) High (Base Peak)
67 [C₃H₃N₂]⁺ Moderate

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. The molecular formula of this compound is C₅H₆N₂O. Based on this, the theoretical elemental composition can be calculated. While specific experimental "found" values are not widely reported, a comparison with the theoretical values would be used to confirm the purity of a synthesized sample.

Table 5: Theoretical Elemental Composition of this compound (C₅H₆N₂O)

Element Symbol Atomic Weight Percentage (%)
Carbon C 12.01 54.54
Hydrogen H 1.01 5.49
Nitrogen N 14.01 25.44
Oxygen O 16.00 14.53

Crystallographic Studies (e.g., X-ray Diffraction)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

To date, a crystal structure for the specific compound this compound (1-(1H-pyrazol-4-yl)ethanone) has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. However, crystallographic studies on numerous derivatives of pyrazole have been published. rsc.org These studies reveal that pyrazole rings are planar and can engage in various intermolecular interactions, such as hydrogen bonding through the N-H group, which significantly influences their crystal packing.

Computational Chemistry and Modeling Studies

Quantum Chemical Methods

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. nih.gov It is particularly effective for large molecules, offering a balance between accuracy and computational cost. numberanalytics.com DFT calculations have been utilized to elucidate the bioactive properties of compounds and to understand the electrophilic sites susceptible to nucleophilic attack in organic reactions. researchgate.net

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule. faccts.de This process involves finding the coordinates on the potential energy surface that correspond to a minimum total energy. faccts.dearxiv.org For molecules derived from pyrazole (B372694), DFT methods are used to calculate the optimized bond lengths, bond angles, and dihedral angles in their ground state. nih.gov The process is iterative, adjusting the atomic positions until the forces on the atoms are minimized, thus finding the lowest energy conformation. aps.org The use of specific basis sets, such as B3LYP/6-311++G(d,p), allows for precise structural predictions. nih.gov This optimization is crucial as the resulting stable structure is the basis for all further property calculations, including electronic properties and vibrational frequencies. faccts.depsicode.org

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. ethz.ch It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

For pyrazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a more reactive molecule. In pyrazole-based compounds, the distribution of these orbitals is analyzed to predict sites of electrophilic and nucleophilic attack. The acetyl group, being an electron-withdrawing group, is expected to influence the electron density distribution and the energies of the frontier orbitals of the pyrazole ring.

Table 1: Representative Frontier Molecular Orbital Properties of Pyrazole Derivatives This table presents illustrative data from DFT calculations on related heterocyclic compounds to demonstrate typical values.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
Clevudine-2.14972.01564.1653 nih.gov
Telbivudine-4.49462.19196.6865 nih.gov
VMA-23-10-8.97-1.317.66 hetchem.ru
VMA-23-14-9.47-1.997.48 hetchem.ru

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), provide a rigorous theoretical treatment of molecular systems. epstem.net An ab initio analysis was conducted on the enolization reactions of several acetylheterocycles, including 3(5)-acetylpyrazole, a tautomer of 4-acetylpyrazole. researchgate.net

The study investigated the kinetics of enolization catalyzed by water, acetate (B1210297), and metal ions. The reactivity of 3(5)-acetylpyrazole was found to be higher than that of acetophenone (B1666503) in spontaneous and base-catalyzed reactions, which is attributed to the electron-withdrawing nature of the pyrazole ring. However, in acid-catalyzed reactions, it was generally less reactive. Ab initio calculations were performed to assess the relative stability of the protonated and unprotonated forms of the substrates, providing insights that correlated with the kinetic results. Furthermore, for metal ion catalysis, the calculations helped to estimate the combined contributions of charge densities and frontier orbitals to the interaction between the acetylpyrazole and the metal ion catalyst. researchgate.net For acetylheterocycles with two heteroatoms like pyrazole, these calculations suggested the formation of a chelate complex where the metal ion coordinates with both the carbonyl oxygen and the aza nitrogen. researchgate.net

Density Functional Theory (DFT) Calculations

Molecular Modeling and Dynamics

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. nih.govmdpi.com

For pyrazole derivatives, molecular docking studies have been performed to understand their interactions with various biological targets, often enzymes implicated in disease. For example, pyrazole-4-carboxamides have been docked into the active site of succinate (B1194679) dehydrogenase (SDH) to explore their potential as fungicides. d-nb.info The results of these studies identify the key amino acid residues involved in the interaction and the nature of the binding forces, such as hydrogen bonds and pi-interactions. d-nb.info In one study, a pyrazole derivative was found to form a π-cation bond with an arginine residue and a π-sigma bond with an isoleucine residue within the enzyme's active site. d-nb.info

Docking studies on pyrazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have also shown significant interactions, with binding energies and hydrogen bond formations that correlate with experimental cytotoxic activity. ekb.eg These computational models provide a structural basis for the observed biological activity and guide the design of more potent and selective inhibitors. mdpi.comekb.eg

Table 2: Summary of Molecular Docking Interactions for Representative Pyrazole Derivatives

Compound/Derivative TypeProtein TargetDocking Score / FitnessKey Interacting ResiduesSource
Pyrazole-4-carboxamide (7a)Succinate Dehydrogenase (SDH) (PDB: 2FBW)Not specifiedArg 43, Ile 218 d-nb.info
Ferrocenyl-substituted pyrazoleBacterial DNA gyrase (PDB: 6QX2)-9.6 kcal/molAlanine 588 nih.gov
Pyrazoline derivative (P1)EGFR Tyrosine Kinase88.19 (PLP fitness)Met793, Leu718, Cys797 ekb.eg
Pyrazoline derivative (P2)EGFR Tyrosine Kinase90.52 (PLP fitness)Met793, Leu718, Cys797 ekb.eg
Anti-inflammatory pyrazole derivative (Compound 12)COX-2 EnzymeNot specifiedArg513, Tyr385 mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorfrancis.com For pyrazole derivatives, including this compound, QSAR studies are instrumental in rational drug design, helping to predict the activity of novel compounds and optimize lead structures. msjonline.orgijsdr.org

The fundamental process of a QSAR study on pyrazole derivatives involves several key steps. First, a dataset of pyrazole compounds with experimentally determined biological activities (e.g., inhibitory concentration IC₅₀, which is often converted to pIC₅₀ for modeling) is compiled. msjonline.org Next, for each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., dipole moment, atomic charges), and topological or structural features (e.g., molecular weight, connectivity indices). ijpsr.comijpsr.com

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is generated that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). ijpsr.comacs.org The goal is to create a statistically robust model, often evaluated by parameters like the coefficient of determination (r²) and the cross-validated coefficient (q²), which indicate the model's predictive power. ijsdr.orgijpsr.com

For instance, a QSAR study on pyrazole derivatives as tyrosine kinase inhibitors revealed that descriptors like molecular weight and Connolly solvent excluded volume could negatively impact activity, while molar refractivity might enhance it. ijpsr.com Similarly, studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors showed that adjacency and distance matrix descriptors were influential in predicting activity. acs.org

A hypothetical QSAR dataset for a series of pyrazole analogs is presented below to illustrate the concept. The model derived from such data would allow researchers to predict the activity of new, unsynthesized pyrazole derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency.

Table 1: Hypothetical QSAR Data for a Series of Pyrazole Derivatives This table is for illustrative purposes and does not represent actual experimental data.

Compound IDStructurepIC₅₀ (Experimental)Molecular Weight (g/mol)LogPTopological Polar Surface Area (Ų)
PZ-1Pyrazole4.168.080.4528.8
PZ-2This compound5.3110.110.2046.0
PZ-34-Nitropyrazole4.8113.070.6571.8
PZ-41-Methyl-4-acetylpyrazole5.5124.140.5546.0
PZ-51-Phenyl-4-acetylpyrazole6.2186.211.9546.0

Prediction of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experimental methods alone. For the synthesis of pyrazoles like this compound, quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to predict reaction pathways, characterize transition states, and determine the energetics of a proposed mechanism. frontiersin.orgeurasianjournals.comresearchgate.net

A common and well-established route to the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com In the context of synthesizing this compound, a plausible precursor would be a 1,3-dicarbonyl compound bearing an acetyl group, which reacts with hydrazine.

Computational modeling of this reaction would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, potential intermediates, transition states, and products are optimized to find their lowest energy conformations. researchgate.net

Transition State Searching: Algorithms are used to locate the transition state structure for each elementary step of the reaction. The transition state represents the highest energy point along the reaction coordinate.

Reaction Pathway Mapping: By connecting the reactants, intermediates, and products through the calculated transition states, a complete energy profile of the reaction mechanism can be constructed. This profile helps to identify the rate-determining step and predict the feasibility of the reaction under certain conditions. rsc.org

For example, DFT calculations can compare the favorability of different regioisomeric products when an unsymmetrical dicarbonyl compound is used, predicting which isomer is more likely to form. researchgate.net These theoretical investigations provide a detailed molecular-level understanding of the reaction, guiding the optimization of reaction conditions such as temperature, solvent, and catalyst choice to improve yield and selectivity. mdpi.com

In Silico Assessment of Pharmacokinetic Parameters (e.g., ADMET)

In the process of drug discovery and development, it is crucial to evaluate the pharmacokinetic properties of a potential drug candidate. These properties are often summarized by the acronym ADMET, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico ADMET prediction uses computational models to estimate these properties for a given chemical structure, such as this compound, before it is synthesized and tested experimentally. ajol.infoajol.info This early-stage assessment helps to identify compounds with potentially poor pharmacokinetic profiles, saving significant time and resources. nih.govjournalmedicals.com

A variety of computational tools and web servers are available to predict ADMET properties based on a molecule's structure. ijpsr.com These predictions are typically based on models derived from large datasets of experimental data. For pyrazole derivatives, in silico studies are routinely performed to assess their drug-likeness. jpionline.orginnovareacademics.in

Key ADMET parameters that are commonly evaluated include:

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). A compound's ability to be absorbed through the gut after oral administration is a critical factor for its bioavailability. jpionline.org

Distribution: This includes predicting whether a compound can cross the blood-brain barrier (BBB), which is essential for drugs targeting the central nervous system but undesirable for peripherally acting drugs. jpionline.org Plasma protein binding is another important distribution parameter.

Metabolism: Predictions often focus on which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. Inhibition of CYP enzymes can lead to drug-drug interactions. frontiersin.org

Excretion: This involves predicting the route and rate of elimination from the body, often related to the compound's solubility (LogS).

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (e.g., AMES test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. mdpi.com

The results of an in silico ADMET analysis for a series of hypothetical pyrazole derivatives are shown in the table below. Such data helps researchers to select and modify compounds to achieve a desirable balance of potency and pharmacokinetic properties. biointerfaceresearch.comimist.ma

Table 2: Representative In Silico ADMET Predictions for Pyrazole Derivatives This table is for illustrative purposes and does not represent actual experimental data. Predictions are categorical.

Compound IDStructureGI AbsorptionBBB PermeantCYP2D6 InhibitorAMES ToxicityDrug-Likeness Score
PZ-1PyrazoleHighYesNoNo0.60
PZ-2This compoundHighNoNoNo0.55
PZ-34-NitropyrazoleHighYesNoYes-1.20
PZ-41-Methyl-4-acetylpyrazoleHighNoNoNo0.58
PZ-51-Phenyl-4-acetylpyrazoleGoodYesYesNo0.45

Medicinal Chemistry and Biological Activity of 4 Acetylpyrazole Derivatives

Anti-Inflammatory Activity

Derivatives of 4-acetylpyrazole are recognized for their significant anti-inflammatory capabilities. nih.gov The pyrazole (B372694) core is a key structural motif in several established anti-inflammatory drugs. nih.gov Research has focused on synthesizing novel analogs to explore and enhance this activity. For instance, a series of N-acetyl pyrazole and quinoline (B57606) conjugates were synthesized and evaluated for their in-vitro anti-inflammatory effects. benthamdirect.com Several of these compounds demonstrated noteworthy activity when compared to the standard drug, diclofenac. benthamdirect.com

In other studies, o-propargylated-N-acetylpyrazole analogs were synthesized from 1,3-diaryl propenones. innovareacademics.in These compounds, when tested using the carrageenan-induced paw edema model in rats, showed that derivatives featuring bromo and nitro groups on the substituted phenyl ring had anti-inflammatory activity comparable to standard drugs. innovareacademics.in Similarly, the synthesis of 1,3,4-trisubstituted pyrazole derivatives has yielded compounds with excellent anti-inflammatory activity, with some showing inhibition percentages greater than 84% in carrageenan-induced paw edema tests. nih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation. jst.go.jp The development of pyrazole ester prodrugs has been explored as a strategy to create potent and selective COX-2 inhibitors. jst.go.jp

Table 1: Anti-Inflammatory Activity of Selected this compound Derivatives

Compound Class Model/Assay Key Findings Reference(s)
N-acetyl pyrazole-quinoline conjugates In vitro anti-inflammatory assay Compounds 2b, 2i, 2j showed significant activity compared to diclofenac. benthamdirect.com
o-Propargylated-N-acetylpyrazole analogs Carrageenan-induced rat paw edema Derivatives with bromo and nitro groups showed activity comparable to standard drugs. innovareacademics.in
1,3,4-Trisubstituted pyrazole derivatives Carrageenan-induced rat paw edema Compound 5a showed excellent activity (≥84.2% inhibition). nih.gov

Analgesic Properties

The pyrazole scaffold is a component of several well-known analgesic agents, such as antipyrine (B355649) and metamizole. nih.gov Consequently, derivatives of this compound have been investigated for their potential pain-relieving effects. globalresearchonline.netmdpi.com The structural features of these compounds suggest potential analgesic properties, often studied alongside their anti-inflammatory activities. smolecule.com While specific studies focusing solely on the analgesic properties of this compound are part of broader investigations, the consistent analgesic activity found in the wider pyrazole class supports the continued exploration of these derivatives for pain management. nih.govmdpi.com

Antimicrobial Activity

This compound derivatives have demonstrated a wide range of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. globalresearchonline.netresearchgate.netresearcher.lifenih.gov

Antibacterial Activity (Gram-positive and Gram-negative strains)

Numerous studies have confirmed the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. growingscience.com A series of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles were synthesized and screened for their antibacterial activity. growingscience.com The results indicated that the nature of the substituent on the pyrazole ring significantly influences the biological activity. growingscience.com Specifically, compounds bearing electron-donating groups like -Cl, -F, and -OH on the benzene (B151609) ring at the C3-position of the pyrazole nucleus showed enhanced antibacterial effects. growingscience.com

For example, compounds with a 4-Cl substituted benzene ring were found to be active against Staphylococcus aureus and Aerogenes. growingscience.com In another study, novel diphenyl pyrazole–chalcone (B49325) derivatives were evaluated for their antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov Furthermore, some pyrazolyl-thiazole derivatives have shown better activity against the Gram-positive bacterium B. cereus than the standard drug Ciprofloxacin. researchgate.net

Table 2: Antibacterial Activity of Selected this compound Derivatives

Compound Series Bacterial Strains Tested Key Findings Reference(s)
1-Acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles Gram-positive & Gram-negative Compounds 5a, 5b, 5c, 5d, 5g, 5h, 5j showed notable activity. Substituents like -Cl, -F, -OH enhanced activity. growingscience.com
Diphenyl pyrazole–chalcone derivatives MRSA, Escherichia coli Compounds were assessed for antibacterial potential. nih.gov

Antifungal Activity

The antifungal potential of this compound derivatives has also been well-documented. researchgate.netresearcher.lifenih.gov In the same study that evaluated antibacterial properties, 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles were tested against the fungus Aspergillus niger. growingscience.com Several compounds in this series, including 5a, 5b, 5c, 5d, 5g, 5h, and 5j , exhibited encouraging antifungal activity. growingscience.com Other research has also highlighted that novel nitrofuran-containing tetrasubstituted pyrazole derivatives possess good antifungal activity against C. albicans. nih.gov These findings underscore the potential of the this compound scaffold in the development of new antifungal agents. smolecule.com

Table 3: Antifungal Activity of Selected this compound Derivatives

Compound Series Fungal Strains Tested Key Findings Reference(s)
1-Acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles Aspergillus niger Compounds 5a, 5b, 5c, 5d, 5g, 5h, 5j showed motivating antifungal activity. growingscience.com

Anticancer and Antitumor Activity

The development of pyrazole-based compounds as anticancer agents is an active area of research. globalresearchonline.netresearchgate.netnih.govmdpi.com The pyrazole framework is present in various molecules investigated for their ability to combat cancer. researcher.life Derivatives of this compound, in particular, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. smolecule.comnih.gov

Inhibition of Cancer Cell Proliferation

Specific derivatives of this compound have shown promising results in inhibiting the growth of cancer cells. A series of novel diphenyl pyrazole–chalcone derivatives were synthesized and tested for their cytotoxic activity against 14 different cancer cell lines. nih.gov Many of these compounds displayed moderate to significant anticancer activity, with a particularly high percentage of inhibition (>80%) against the HNO-97 (human head and neck squamous cell carcinoma) cell line at a concentration of 100 μg/ml. nih.gov

Further studies on pyrano[2,3-c]pyrazoles, synthesized using microwave techniques, revealed their anticancer potential against renal (786-0), breast (MCF-7), epidermal (A431), and glioblastoma (U-251) cancer cell lines. rsc.org One compound in this series exhibited potent activity against the 786-0 and MCF-7 cell lines with IC₅₀ values of 9.9 and 31.87 μg/mL, respectively. rsc.org Similarly, pyrazolo[1,5-a]pyrimidines have been evaluated against cervical (HeLa) and prostate (DU-145) cancer cell lines, with some derivatives showing IC₅₀ values around 10 μM. rsc.org

Table 4: Anticancer Activity of Selected Pyrazole Derivatives

Compound Class Cancer Cell Line(s) Activity (IC₅₀ / Inhibition) Reference(s)
Diphenyl pyrazole–chalcone derivatives HNO-97 >80% inhibition at 100 μg/ml. Compounds 6b and 6d had IC₅₀ of 10 and 10.56 μM. nih.gov
Pyrano[2,3-c]pyrazoles 786-0 (Renal), MCF-7 (Breast) Compound 50h showed IC₅₀ of 9.9 ± 1.33 μg/mL (786-0) and 31.87 ± 8.22 μg/mL (MCF-7). rsc.org

Table of Mentioned Compounds

Compound Name/Class
This compound
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid
1,3,4-trisubstituted pyrazoles
N-acetyl pyrazole-quinoline conjugates
o-propargylated-N-acetylpyrazole analogs
Pyrazole ester prodrugs
Antipyrine (Phenazone)
Metamizole (Dipyrone)
1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles
Diphenyl pyrazole–chalcone derivatives
Pyrazolyl-thiazole derivatives
Nitrofuran containing tetrasubstituted pyrazoles
Pyrano[2,3-c]pyrazoles
Pyrazolo[1,5-a]pyrimidines
Diclofenac
Ciprofloxacin
Fluconazole

Specific Cell Line Evaluation (e.g., A549, HepG2, MCF-7)

Derivatives of this compound have been the subject of extensive research to evaluate their cytotoxic effects against various human cancer cell lines. The human lung carcinoma (A549), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines are frequently used for these assessments.

A study involving pyrazole-based azoles synthesized from this compound showed their anticancer activity against A549 and HepG2 cell lines, with cisplatin (B142131) used as a reference drug. rsc.orgresearchgate.net Another series of benzimidazole-linked pyrazole derivatives demonstrated potent antiproliferative activity against five human cancer cell lines, including A549, HepG2, and MCF-7. researchgate.net One compound from this series was particularly effective against the A549 lung cancer cell line, with an IC50 value of 2.2 µM. researchgate.net

Similarly, newly synthesized 1,3-thiazine derivatives incorporating a pyrazole moiety, derived from this compound, exhibited good inhibitory effects against the MCF-7 cell line. wjpps.com Pyrazole-based aurone (B1235358) analogs have also shown potential as inhibitors of the MCF-7 human breast adenocarcinoma cell line. researchgate.net Some of these aurone analogs were found to be more active than the standard drug paclitaxel. researchgate.net

The antiproliferative activities of pyrazolo[3,4-d]pyrimidine derivatives have been assessed against HepG2, HCT-116, and MCF-7 cell lines. nih.gov Furthermore, the cytotoxic effects of some newly prepared benzofuranoyl-pyrazole derivatives were evaluated against HepG2 and HeLa (cervix carcinoma) cell lines, showing promising activity at low concentrations. ajol.info

Table 1: Cytotoxic Activity of this compound Derivatives on Specific Cancer Cell Lines

Derivative Class Cell Line Key Findings Reference
Pyrazole-based azoles A549, HepG2 Showed anticancer activity. rsc.orgresearchgate.net
Benzimidazole-linked pyrazoles A549, HepG2, MCF-7 Potent antiproliferative activity. researchgate.net
1,3-Thiazines MCF-7 Good inhibitory effects. wjpps.com
Pyrazole-based aurones MCF-7 Some analogs more active than paclitaxel. researchgate.net
Pyrazolo[3,4-d]pyrimidines HepG2, HCT-116, MCF-7 Antiproliferative activity observed. nih.gov
Benzofuranoyl-pyrazoles HepG2, HeLa Promising activity at low concentrations. ajol.info
N-acetylpyrazolines HepG-2, HuH-7 Derivative 6d was most potent. ekb.eg
Tetrazole containing 3,5-diphenyl pyrazolines A549, HepG2, MCF-7 Showed anticancer activities. tandfonline.com
Naphthalene-containing 3,5-diphenyl pyrazolines A549, MCF-7 Displayed potent activities. tandfonline.com
Pyrazole-naphthalene analogs MCF-7 Analog 10 showed the highest activity. mdpi.com

Molecular Mechanisms (e.g., G2/M cell cycle arrest)

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with the cell cycle, a critical process for cell division and proliferation. A common mechanism observed is the arrest of cancer cells in the G2/M phase of the cell cycle.

For instance, a benzimidazole-linked pyrazole derivative that showed potent activity against the A549 lung cancer cell line was found to induce a strong G2/M phase arrest. researchgate.net Similarly, pyrazoline derivatives have been reported to cause cell cycle arrest at the G2/M phase in A549 cells. tandfonline.com This arrest is sometimes linked to the inhibition of tubulin polymerization, a key process in the formation of the mitotic spindle necessary for cell division. mdpi.com

Several other pyrazole-containing compounds have also demonstrated the ability to induce G2/M cell cycle arrest. mdpi.comresearchgate.net For example, certain pyrazoline derivatives act as non-intercalative Topo II catalytic inhibitors, leading to G2/M arrest and apoptosis in MGC-803 cells. researchgate.net Some pyrazolo[3,4-d]pyrimidine derivatives have also been shown to induce G2/M phase arrest in cancer cells. mdpi.com The structural features of these pyrazole derivatives, such as specific substitutions at various positions on the pyrazole ring, play a crucial role in their ability to interact with biological targets and induce cell cycle arrest. rsc.org

Antiviral Activity (e.g., HIV-1 inhibition)

The pyrazole scaffold, including derivatives of this compound, has been identified as a promising framework for the development of antiviral agents. researcher.life Specifically, research has pointed to the potential of these compounds as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). researcher.life

Studies have shown that certain pyrazole derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds are designed to bind to a non-essential site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the virus from replicating. nih.gov The development of pyrazole-based NNRTIs has yielded compounds with potent activity against both wild-type and drug-resistant strains of HIV-1. nih.govmdpi.com

Furthermore, some steroid-based pyrazoline derivatives have been evaluated for their inhibitory activity against both HIV-1 and HIV-2. uobasrah.edu.iq One such compound demonstrated notable activity in inhibiting HIV-1 and HIV-2, suggesting its potential as a lead for the development of new antiviral drugs. uobasrah.edu.iq

Other Biological Activities

The pyrazole nucleus is a key structural motif in various compounds exhibiting antimalarial properties. globalresearchonline.net Pyrazole derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei in mice and in vitro against Plasmodium falciparum. mdpi.com

Several studies have highlighted the potential of pyrazole derivatives in combating malaria. For example, a series of methoxy-substituted quinoline-based pyrazoline derivatives showed potent antimalarial activity. benthamdirect.com Another study on pyrazole derivatives reported significant antimalarial activity, with two compounds achieving 95% suppression of parasitemia in P. berghei-infected mice. biointerfaceresearch.com These compounds also demonstrated a significant mean survival time in the treated mice. biointerfaceresearch.com The hybridization of 4-aminoquinoline (B48711) with pyrano[2,3-c]pyrazole has also yielded compounds with significant antiplasmodial activities against both chloroquine-sensitive and -resistant strains of P. falciparum. mdpi.com

The pyrazole structure is a recognized pharmacophore in the development of compounds with antidepressant properties. globalresearchonline.net Several studies have investigated the antidepressant potential of pyrazole derivatives.

In one study, a series of pyrazoline derivatives were synthesized and evaluated for their antidepressant efficacy using in silico and in vivo models. chula.ac.th The results indicated that some of these derivatives exhibited significant antidepressant effects. chula.ac.th Another study reported that certain pyrazole derivatives induced marked antidepressant activity, with some compounds showing activity nearly twice that of the standard drug imipramine. minia.edu.egnih.gov The antidepressant activity of these compounds was evaluated using the tail suspension behavioral despair test in mice. minia.edu.egnih.gov Furthermore, some 4,5-dihydropyrazole derivatives have attracted attention for their potential antidepressant activity. researchgate.net The evaluation of 1,3,5-trisubstituted-2-pyrazoline derivatives has also demonstrated a good range of antidepressant activities. excli.de

Anti-obesity Activity

Derivatives of this compound have been identified as having potential anti-obesity properties. researchgate.netresearchgate.net The well-known anti-obesity drug Rimonabant, which features a pyrazole core, underscores the potential of this heterocyclic system in targeting pathways involved in weight management. mdpi.comnih.gov Research in this area continues to explore how different substitutions on the this compound ring can influence efficacy and selectivity for targets related to obesity. researchgate.net

Antihypertensive Activity

Certain this compound derivatives have demonstrated potential as antihypertensive agents. researcher.liferesearchgate.net For instance, thiazole-pyrazole analogs, synthesized from 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, have shown antihypertensive properties. researchgate.netclockss.org One notable derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), has been shown to reduce blood pressure in spontaneously hypertensive rats, suggesting a potential mechanism involving the NO/cGMP pathway. nih.gov However, not all derivatives exhibit this activity; for example, an arylpiperazinyl derivative of this compound did not show significant antihypertensive effects in tests. mdpi.com

Insecticidal and Fungicidal Properties

The this compound framework is also a basis for developing compounds with insecticidal and fungicidal activities. researcher.liferesearchgate.net Pyrazole derivatives are known to be effective against various agricultural pests. researchgate.net

Insecticidal Activity: Research has shown that pyrazole compounds can act as insecticides. For example, certain pyrazole derivatives have been found to be effective against the larvae of Tuta absoluta.

Fungicidal Activity: Numerous this compound derivatives have been synthesized and evaluated for their ability to combat fungal pathogens. A series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety displayed significant fungicidal activity against several plant fungi, including Valsa mali, Sclerotinia sclerotiorum, and Gaeumannomyces graminis var. tritici. researchgate.netnih.gov Some of these compounds showed over 90% inhibition of G. graminis var. tritici at a concentration of 50 μg/mL. researchgate.netnih.gov

Here is a table summarizing the fungicidal activity of selected this compound derivatives:

CompoundTarget FungusActivity Level
3-(Difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamideBotrytis cinereaModerate activity
Pyrazole derivatives with 1,2,3,4-tetrahydroquinolineV. mali, S. sclerotiorum, G. graminis var. triticiHigh activity researchgate.netnih.gov

Anti-gout Activity

Some pyrazole derivatives have been investigated for their potential in treating gout. jst.go.jp For example, sulfinpyrazone, a pyrazolidine-3,5-dione (B2422599) derivative, has been used clinically for chronic gout. nih.gov While direct studies on this compound for anti-gout activity are less common, the broader class of pyrazole compounds shows promise. Computational studies on related triazole derivatives have been used to predict and design new potential anti-gout inhibitors. frontiersin.org

Anti-Alzheimer's Disease Potential

The development of multi-target agents for complex neurodegenerative conditions like Alzheimer's disease is an active area of research. mdpi.comfrontiersin.org Pyrazole derivatives have emerged as a promising scaffold for designing such agents. innovareacademics.ininnovareacademics.in

Several studies have highlighted the potential of pyrazole-based compounds as inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology. mdpi.comrsc.org For instance, certain pyrazole-based Schiff bases have shown significant inhibitory effects on AChE. mdpi.com One study found that compounds 7f and 5d exhibited high inhibition percentages of 62.11% and 62.00%, respectively. mdpi.com Furthermore, some 1,2,4-oxadiazole (B8745197) derivatives incorporating a pyrazole moiety have demonstrated potent AChE inhibitory activity, with some being more potent than the standard drug Donepezil. rsc.org

Computational studies, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, have been employed to design and evaluate new pyrazole and benzofuran-based derivatives as potential anti-Alzheimer's agents. frontiersin.org These studies suggest that such compounds can have favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. frontiersin.orgrsc.org

Here is a data table of pyrazole derivatives with anti-Alzheimer's potential:

Compound SeriesTargetKey FindingsReference
Pyrazole-based Schiff bases (e.g., 7f, 5d)AChEShowed high inhibitory effects on AChE. mdpi.com mdpi.com
1,2,4-Oxadiazole derivativesAChE, BuChE, MAO-BExcellent AChE inhibition, with some compounds more potent than donepezil. rsc.org rsc.org
Coumarin-pyrazole derivative CAChEHigh inhibitory activity comparable to galanthamine. nih.gov nih.gov

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. rsc.orgnih.gov SAR analysis helps in understanding how these modifications affect the interaction of the compounds with their biological targets. nih.gov

Influence of Substituents on Biological Activity

The substituents on the pyrazole core play a crucial role in determining the pharmacological profile of the resulting compounds. growingscience.com

For antimicrobial activity, it has been observed that electron-donating groups such as -Cl, -F, -Br, and -OH on the benzene ring at the C3-position of the pyrazole nucleus tend to enhance the activity. growingscience.com Conversely, strong electron-withdrawing groups on the aromatic ring can decrease antimicrobial potency. growingscience.com For instance, in a series of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles, the presence of a 4-Cl or 4-OH substituted benzene ring at the C3-position resulted in active compounds against Staphylococcus aureus. growingscience.com

In the context of anticancer activity, substitutions at positions 1, 3, 4, and 5 are critical. rsc.org For a series of diphenyl pyrazole-chalcone derivatives, chloro substituents generally led to more potent anticancer and antimicrobial activities. nih.gov Specifically, having a chloro group at the R position maintained cytotoxic activity, especially when the terminal benzene ring was unsubstituted or had an electron-withdrawing group in the para position. nih.gov

The following table summarizes the influence of some substituents on the biological activity of pyrazole derivatives:

Substituent GroupPositionEffect on ActivityReference
Electron-donating groups (-Cl, -F, -Br, -OH)C3-phenyl ringEnhanced antimicrobial activity. growingscience.com growingscience.com
Strong electron-withdrawing groupsAromatic ringDecreased antimicrobial activity. growingscience.com growingscience.com
Chloro groupR position on pyrazole-chalconeMaintained or enhanced cytotoxic activity. nih.gov nih.gov
Para-substituted phenyl ring5-positionImportant for potent cannabinoid CB1 receptor antagonism. nih.gov nih.gov
Carboxamido group3-positionImportant for potent cannabinoid CB1 receptor antagonism. nih.gov nih.gov
2,4-dichlorophenyl substituent1-positionImportant for potent cannabinoid CB1 receptor antagonism. nih.gov nih.gov

Correlation of Chemical Structure with Biological Effects

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The nature, position, and stereochemistry of substituents on the pyrazole ring, as well as modifications of the 4-acetyl group, can significantly influence the pharmacological profile of these compounds. Researchers have explored these structure-activity relationships (SARs) to optimize the potency and selectivity of this compound-based compounds for various therapeutic targets, including cancer and inflammatory pathways.

The core pyrazole scaffold, with its two adjacent nitrogen atoms, offers multiple sites for substitution, primarily at the N1, C3, and C5 positions, in addition to the C4-acetyl group. The electronic and steric properties of the substituents at these positions play a crucial role in the molecule's interaction with biological targets. rsc.orgrsc.org

Anticancer Activity

Studies have shown that derivatives of this compound can be valuable synthons for creating more complex heterocyclic systems with potent anticancer activities. researchgate.net For instance, pyrazolyl-pyridine derivatives synthesized from ethyl 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate have been evaluated for their antitumor effects. mdpi.com The cytotoxic activity of these compounds against the human liver carcinoma cell line (HepG2-1) reveals important SAR insights.

The data indicates that the nature of the substituent on the pyridine (B92270) ring, which is attached to the pyrazole core, significantly impacts cytotoxicity. For example, a phenyl group at the 4-position of the dihydropyridine (B1217469) ring (Compound 4a ) shows moderate activity. The introduction of a p-tolyl group (Compound 4b ) enhances the cytotoxic activity, suggesting that electron-donating groups on the phenyl ring at this position may be favorable. mdpi.com Conversely, replacing the phenyl ring with a furan (B31954) moiety (Compound 4e ) leads to a decrease in activity. mdpi.com A similar trend is observed for the corresponding pyridin-2(1H)-one derivatives (6a , 6b , 6e ), where the p-tolyl substituent again confers greater potency than the phenyl or 4-chlorophenyl groups. mdpi.com

Anticancer Activity of Pyrazolyl-Pyridine Derivatives Against HepG2-1 Cell Line
CompoundSubstituent (R)IC₅₀ (µM) ± SD
4aC₆H₅3.1 ± 0.21
4bp-CH₃C₆H₄1.9 ± 0.16
4eFuran-2-yl6.2 ± 0.43
6aC₆H₅4.5 ± 0.33
6bp-CH₃C₆H₄2.4 ± 0.19
6ep-ClC₆H₄7.8 ± 0.51
Doxorubicin (Reference)-0.08 ± 0.07

Furthermore, this compound derivatives have served as scaffolds for the development of cyclin-dependent kinase 2 (CDK2) inhibitors, which are crucial for regulating the cell cycle and are prominent targets in cancer therapy. rsc.org A series of novel pyrazole derivatives demonstrated significant inhibitory potential against the CDK2/cyclin A2 enzyme.

In this series, the substitution pattern on the pyrazole ring and the groups attached to it are critical for activity. Compound 7d , with a 4-fluorophenyl group at the N1 position of the pyrazole and a specific side chain, exhibited the strongest inhibition with an IC₅₀ of 1.47 µM. rsc.org The closely related compound 7a , with an unsubstituted phenyl group at N1, was slightly less potent. The parent compound 4 in this series also showed good activity. Interestingly, compound 9 , which features a distinct structural modification, emerged as the most potent inhibitor with an IC₅₀ of 0.96 µM, highlighting that significant alterations to the non-pyrazole portion of the molecule can lead to substantial gains in potency. rsc.org

Inhibitory Activity of Pyrazole Derivatives Against CDK2/cyclin A2
CompoundKey Structural FeaturesIC₅₀ (µM)
4Scaffold with specific side chain3.82
7aN1-phenyl substitution2.01
7dN1-(4-fluorophenyl) substitution1.47
9Structurally distinct analog0.96

Anti-inflammatory Activity

The this compound scaffold has also been explored for its anti-inflammatory potential. Pyrazoline derivatives, which can be synthesized from chalcones derived from acetylpyrazoles, have shown notable anti-inflammatory effects. The substitution on the phenyl rings of the pyrazoline core plays a significant role in modulating this activity. For instance, in a series of pyrazoline derivatives, compounds with a 4-chlorophenyl group at the C3 position and a naphthalen-1-yl group at the C5 position (2g ) showed potent inhibition of the lipoxygenase (LOX) enzyme, which is involved in inflammatory pathways, with an IC₅₀ of 80 µM. mdpi.comresearchgate.net Other derivatives, such as 2d and 2e , were found to be the most potent in inhibiting carrageenan-induced paw edema, a common model for acute inflammation. mdpi.comresearchgate.net This suggests that bulky, lipophilic groups can enhance anti-inflammatory activity.

Anti-inflammatory and Lipoxygenase Inhibitory Activity of Pyrazoline Derivatives
CompoundKey SubstituentsLipoxygenase Inhibition IC₅₀ (µM)Carrageenan-induced Paw Edema Inhibition
2gC3-(4-chlorophenyl), C5-(naphthalen-1-yl)80-
2dC5-(4-((4-bromobenzyl)oxy)phenyl), C3-phenyl-Potent
2eDetails not specified-Potent

Applications in Organic Synthesis

Precursors for Complex Molecular Architectures

4-Acetylpyrazole serves as a crucial starting material, or precursor, for the synthesis of intricate molecular structures. researchgate.net Organic chemists utilize its inherent reactivity to construct larger and more complex molecules, which are often challenging to synthesize through other methods. The acetyl group provides a convenient handle for a variety of chemical reactions, enabling the extension of the molecular framework.

For instance, 4-acetylpyrazoles are recognized as valuable synthons for fabricating a wide range of organic compounds and heterocycles. researchgate.net This includes the synthesis of 1,3,4-trisubstituted pyrazoles, which can be achieved by reacting 4-cyanopyrazoles with Grignard reagents to yield 4-acetylpyrazoles in good to excellent yields. researchgate.net This method's advantages include its operational simplicity and the use of economical starting materials. researchgate.net The versatility of this compound as a precursor is further demonstrated by its use in multicomponent reactions to create complex heterocyclic systems. researchgate.netmdpi.com

Ligands in Catalysis

In the realm of catalysis, the pyrazole (B372694) scaffold, including derivatives like this compound, plays a significant role in the design of ligands for metal catalysts. These ligands can coordinate with a metal center, influencing the catalyst's activity and selectivity in various chemical transformations.

Pyrazole-Based Ligands in Transition Metal Catalysis

Pyrazole-based ligands are highly valued in transition metal catalysis due to their ability to form stable complexes with a variety of metals. nih.govrsc.org These ligands can be readily modified, allowing for the fine-tuning of the electronic and steric properties of the catalyst. This adaptability is crucial for optimizing catalytic performance in a range of reactions, from cross-coupling to oxidation. mdpi.comarkat-usa.org The nitrogen atoms of the pyrazole ring act as donor sites, binding to the metal and creating a catalytically active species. nih.govbohrium.com The development of new pyrazole-based ligands is an active area of research, with applications in fields such as materials chemistry and homogeneous catalysis. nih.gov

Application in Transfer Hydrogenation of Ketones

One specific application of pyrazole-based ligands is in the transfer hydrogenation of ketones. This reaction is a fundamental process in organic synthesis for the reduction of ketones to alcohols. Iridium complexes featuring chiral phosphine-diamine ligands have been shown to be effective catalysts for the transfer hydrogenation of various ketones. rsc.orgrsc.org While the direct use of this compound as a ligand in this specific reaction is not extensively documented in the provided results, the broader class of pyrazole-containing ligands is instrumental in developing catalysts for this transformation. The catalyst facilitates the transfer of hydrogen from a donor molecule, such as isopropanol (B130326) or ethanol (B145695), to the ketone, resulting in the corresponding alcohol. nsf.govscielo.org.mx

Building Blocks for Diverse Heterocyclic Compounds

The reactivity of this compound makes it an excellent building block for the synthesis of a wide variety of heterocyclic compounds. researchgate.netresearcher.life Heterocycles are a critical class of compounds in medicinal chemistry and materials science, and the pyrazole moiety itself is a common feature in many biologically active molecules. scirp.orgresearchgate.net

The acetyl group of this compound can undergo condensation reactions with various reagents to form new rings. For example, it can be used to synthesize thiazolylpyrazoles, pyrazolines, pyrazolylpyridines, and other fused heterocyclic systems. researchgate.netresearchgate.net Research has demonstrated the synthesis of novel thiazoles, 1,3,4-thiadiazoles, and pyrido[2,3-d] researchgate.netbohrium.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidines using this compound as the precursor. researchgate.net These reactions often proceed with high efficiency, providing access to a diverse library of heterocyclic structures. researchgate.netmdpi.com

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the quest for more efficient, regioselective, and versatile methods continues. researchgate.netresearchgate.net Future research is focused on moving beyond traditional condensation reactions to embrace innovative strategies that offer higher yields and greater molecular complexity.

One promising avenue is the expansion of multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single step, offer high atom economy and streamline the synthesis of complex molecules. rsc.org For instance, a three-component reaction involving 4-acetylpyrazole, dimethylformamide dimethylacetal, and hydroximoyl chlorides under microwave irradiation has been successfully used to generate pyrazole-isoxazole hybrids. rsc.org Further exploration of MCRs could rapidly generate libraries of novel this compound derivatives for biological screening.

Another key area is the development and application of novel catalytic systems . While classical methods often rely on acid or base catalysis, recent studies have demonstrated the efficacy of unique catalysts for pyrazole synthesis. mdpi.com For example, nano-ZnO has been used as an efficient and environmentally friendly catalyst for the condensation of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776). mdpi.commdpi.com Similarly, a metal-oxo-cluster-based framework known as NaCoMo has shown exceptional catalytic activity in the synthesis of pyrazole derivatives, achieving yields up to 99%. mdpi.com Future research could focus on adapting these and other novel catalysts, such as polymer-bound catalysts, for the specific synthesis of this compound and its analogues, enhancing recyclability and industrial applicability. vulcanchem.com

The transformation of existing pyrazole cores represents another fertile ground for innovation. For example, 1,3,4-trisubstituted pyrazoles with an acyl group at the 4-position have been efficiently synthesized by reacting 4-cyanopyrazoles with various Grignard reagents. researchgate.net This highlights the potential of post-synthesis modification of the pyrazole ring to introduce diverse functionalities.

Synthetic StrategyKey FeaturesExample Reactants/CatalystsPotential Advantages
Multicomponent Reactions (MCRs)Three or more components in one pot. rsc.orgThis compound, dimethylformamide dimethylacetal, hydroximoyl chlorides. rsc.orgHigh atom economy, rapid assembly of complex molecules. rsc.org
Novel CatalysisUse of advanced or eco-friendly catalysts. mdpi.comNano-ZnO, NaCoMo, Amberlyst-70. mdpi.comHigh yields, mild reaction conditions, catalyst recyclability. mdpi.comvulcanchem.com
Functional Group InterconversionModification of pre-formed pyrazole rings. researchgate.net4-cyanopyrazoles and Grignard reagents. researchgate.netAccess to derivatives not easily made through direct cyclization. researchgate.net

Exploration of New Biological Targets

Pyrazole derivatives have a long history of pharmacological relevance, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. researchgate.netglobalresearchonline.net Future research will focus on identifying and validating novel biological targets for this compound derivatives, moving beyond established mechanisms to address unmet medical needs.

The field of oncology presents significant opportunities. While pyrazole-based drugs like Celecoxib are known COX-2 inhibitors, new derivatives are being investigated for their ability to interact with other key cancer-related targets. rsc.org These include:

Kinases: Cyclin-dependent kinases (CDKs), Aurora kinases A and B, and Epidermal Growth Factor Receptor (EGFR) are critical regulators of cell cycle and proliferation. rsc.orgacs.org Novel bis-(pyrazolyl vulcanchem.comjetir.orgejpmr.comtriazolo[3,4-b] vulcanchem.comjetir.orgthieme-connect.comthiadiazine) derivatives have shown potent dual inhibition of EGFR and CDK-2. acs.org

Tubulin: As a key component of the cytoskeleton, tubulin is a validated target for anticancer agents. rsc.org Computational studies have identified pyrazole derivatives as potential tubulin inhibitors. farmaciajournal.com

Topoisomerases: These enzymes are essential for DNA replication and are another important target for cancer therapy. rsc.org

Beyond cancer, the neuroprotective potential of pyrazole compounds is an emerging area of interest. Certain pyrazole oxalamides have demonstrated the ability to inhibit the secretion of neurotoxins from monocytic cells, suggesting a potential role in treating neuroinflammatory conditions. researchgate.net The exploration of this compound derivatives for activity against targets involved in neurodegenerative diseases like Alzheimer's or Parkinson's is a logical next step.

Furthermore, the antimicrobial landscape continues to evolve, necessitating the discovery of new agents to combat resistant pathogens. Pyrazolyl-thiazoles and other derivatives have shown promising activity against bacterial strains like B. cereus and fungal pathogens like C. albicans. researchgate.net Screening new libraries of this compound derivatives against a broad panel of microbial targets, including drug-resistant strains, could lead to the development of next-generation anti-infectives.

Therapeutic AreaPotential Biological TargetsExample Derivative ClassReference
OncologyEGFR, CDK-2, Aurora Kinase, Tubulin, TopoisomerasePyrazolyl vulcanchem.comjetir.orgejpmr.comtriazolo[3,4-b] vulcanchem.comjetir.orgthieme-connect.comthiadiazines rsc.orgacs.org
NeuroinflammationNeurotoxin secretion pathwaysPyrazole oxalamides researchgate.net
Infectious DiseasesTopoisomerase II DNA gyrase, Fungal enzymesPyrazolyl-thiazoles researchgate.net
InflammationCyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)Halogenated triarylpyrazoles, Pyrazole-quinoline conjugates farmaciajournal.combenthamdirect.comjournalmedicals.com

Advanced Computational Drug Design

In silico methodologies are becoming indispensable tools in modern drug discovery, enabling the rational design and rapid evaluation of new chemical entities while reducing the time and cost associated with laboratory experiments. ijarbs.com The future of this compound research will be heavily influenced by the integration of advanced computational techniques. vulcanchem.com

Molecular docking is a foundational technique used to predict the binding orientation and affinity of a ligand to a protein target. farmaciajournal.com This has been successfully applied to pyrazole derivatives to understand their interactions with enzymes like COX-2, EGFR, and tubulin. farmaciajournal.comnih.gov Future studies will employ more sophisticated docking protocols, including ensemble docking and induced-fit docking, to better account for protein flexibility and improve the accuracy of binding predictions for novel this compound analogs.

Molecular Dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of a ligand-protein complex over time. researchgate.netnih.gov By simulating the movements of atoms, MD can validate the stability of interactions predicted by docking and reveal key dynamic features that contribute to binding affinity. For instance, MD simulations have been used to confirm the stability of pyrazole-based inhibitors in the active sites of Aurora kinases and topoisomerase II. researchgate.netnih.gov

Beyond ligand-target interactions, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for designing drug candidates with favorable pharmacokinetic and safety profiles. benthamdirect.comjournalmedicals.com In silico tools can now predict a wide range of properties, from oral bioavailability to potential toxicity, allowing chemists to prioritize the synthesis of compounds with a higher probability of success in clinical development. mdpi.com

These computational approaches, when used in concert, create a powerful workflow for drug design. Researchers can virtually screen large libraries of this compound derivatives against various biological targets, prioritize the most promising candidates based on predicted affinity and ADMET properties, and then focus synthetic efforts on a smaller, more targeted set of compounds. nih.gov

Green and Sustainable Synthesis of Derivatives

The principles of green chemistry are increasingly shaping synthetic methodologies, aiming to minimize environmental impact by reducing waste, avoiding hazardous solvents, and using energy-efficient processes. researchgate.net The future synthesis of this compound derivatives will see a significant shift towards more sustainable practices.

A major focus is the replacement of traditional organic solvents with environmentally benign alternatives . Water is an ideal green solvent, and several methods for pyrazole synthesis in aqueous media have been reported, often facilitated by catalysts like cetyltrimethylammonium bromide (CTAB) or Amberlyst-70. mdpi.comthieme-connect.com Another approach is to eliminate solvents altogether, performing reactions under solvent-free conditions , often with the aid of a recyclable catalyst like tetrabutylammonium (B224687) bromide. tandfonline.com

The use of alternative energy sources is another cornerstone of green synthesis. Microwave irradiation has emerged as a powerful tool, often leading to dramatically reduced reaction times, lower energy consumption, and improved yields compared to conventional heating. rsc.orgejpmr.com The synthesis of 1-acetyl-4,5-dihydro-5-aryl-3-(thiophen-2yl)pyrazoles via microwave irradiation is a prime example of an eco-friendly, time-saving method. ejpmr.com Similarly, ultrasound-assisted synthesis provides an energy-efficient way to promote reactions, as demonstrated in the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net

The development of green catalysts is also critical. These catalysts are typically non-toxic, inexpensive, and readily available. Ammonium (B1175870) chloride has been successfully used as a green catalyst for the Knorr pyrazole synthesis in ethanol (B145695), a renewable solvent. jetir.org The use of solid-supported catalysts, such as silica-supported sulfuric acid, further simplifies product purification and catalyst recovery, minimizing waste. thieme-connect.com

Green Chemistry ApproachKey FeaturesExamplesBenefits
Green SolventsUse of water or renewable solvents like ethanol. jetir.orgthieme-connect.comSynthesis in aqueous media with CTAB. thieme-connect.comReduced environmental pollution, lower cost. thieme-connect.com
Alternative EnergyMicrowave or ultrasound irradiation. ejpmr.comresearchgate.netMicrowave-assisted synthesis of acetyl pyrazole derivatives. ejpmr.comFaster reactions, higher yields, energy efficiency. rsc.orgejpmr.com
Green CatalystsUse of non-toxic, recyclable, or solid-supported catalysts. jetir.orgthieme-connect.comAmmonium chloride, nano-ZnO, Amberlyst-70. mdpi.comjetir.orgReduced waste, easier product purification, lower toxicity. mdpi.comjetir.org
Solvent-Free ReactionsReactions conducted without a solvent medium. tandfonline.comSynthesis using tetrabutylammonium bromide at room temperature. tandfonline.comElimination of solvent waste, simplified workup. tandfonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Acetylpyrazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound is typically synthesized via cyclocondensation of ethyl acetoacetate with hydrazine derivatives, followed by acetylation. For example, cyclization using phenylhydrazine and ethyl acetoacetate forms the pyrazole core, which is then acetylated . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of acetylating agent to pyrazole intermediate) and using catalysts like acetic anhydride. Reaction temperatures between 80–100°C and inert atmospheres (N₂) improve yields to ~75–85% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions on the pyrazole ring (e.g., acetyl group at C4). Infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1680–1700 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular ion peaks and fragmentation patterns . X-ray crystallography resolves ambiguous structural features, such as tautomeric forms or hydrogen-bonding networks .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution and frontier molecular orbitals. For example, the acetyl group’s electron-withdrawing effect lowers LUMO energy at C5, favoring nucleophilic attack. Solvent effects (PCM models) and transition-state optimization (TS Berny algorithm) refine reaction pathway predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data in this compound tautomerism studies?

  • Methodological Answer : Discrepancies arise when theoretical models (e.g., gas-phase DFT) neglect solvent or crystal-packing effects. Hybrid approaches combine solid-state NMR, X-ray diffraction, and molecular dynamics simulations (e.g., AMBER force fields) to account for environmental factors. For instance, X-ray data in confirmed keto-enol tautomer stabilization via intramolecular hydrogen bonding, conflicting with gas-phase DFT results .

Q. What strategies mitigate by-product formation during scale-up of this compound synthesis?

  • Methodological Answer : By-products like pyrazolo[4,3-d]pyrimidines arise from side reactions during cyclization. Isolation techniques (e.g., column chromatography with ethyl acetate/hexane) and kinetic control (low-temperature reactions at 0–5°C) suppress dimerization. DBU (1,8-diazabicycloundec-7-ene) as a base selectively deprotonates intermediates, reducing parasubstituted cyanomethyl benzoates .

Q. How do electronic effects of substituents influence the biological activity of this compound derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃ at C5) enhance binding to enzymatic targets (e.g., kinase inhibitors) by increasing electrophilicity. Structure-Activity Relationship (SAR) studies use Hammett constants (σ) to correlate substituent effects with IC₅₀ values. For example, 4-methoxyphenyl groups improve solubility but reduce metabolic stability in triazole-pyrazole hybrids .

Q. What are the best practices for ensuring reproducibility in this compound-based catalytic studies?

  • Methodological Answer : Reproducibility requires strict adherence to PRISMA-like protocols for systematic reviews of synthetic conditions. Document catalyst loadings (e.g., 5 mol% Pd/C), solvent purity (HPLC-grade), and reaction monitoring (TLC/RP-HPLC). Independent replication by blinded collaborators minimizes bias, as per ’s guidelines on methodological rigor .

Methodological Considerations Table

Challenge Solution Key References
Tautomeric ambiguityX-ray crystallography + solvent-modeled DFT
By-product isolationLow-temperature kinetics + DBU catalysis
Spectral interpretationMulti-technique validation (NMR, IR, MS)
Scale-up optimizationColumn chromatography + inert atmosphere protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.